molecular formula C22H17N5O4 B11102352 8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11102352
M. Wt: 415.4 g/mol
InChI Key: YDTDFULCIUAZRD-UHFFFAOYSA-N
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Description

8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-benzodioxole and 1H-imidazo[2,1-f]purine derivatives.

    Coupling Reactions: The key step involves a coupling reaction between the benzodioxole and imidazo[2,1-f]purine moieties. This is typically achieved using palladium-catalyzed cross-coupling reactions.

    Functional Group Modifications:

    Purification: The final compound is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of multiple functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17N5O4

Molecular Weight

415.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H17N5O4/c1-24-19-18(20(28)25(2)22(24)29)26-11-15(13-6-4-3-5-7-13)27(21(26)23-19)14-8-9-16-17(10-14)31-12-30-16/h3-11H,12H2,1-2H3

InChI Key

YDTDFULCIUAZRD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Origin of Product

United States

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